molecular formula C7H10N4O2S B15185101 Butanoic acid, 4-oxo-4-(2-thiazolylamino)-, hydrazide CAS No. 113408-19-8

Butanoic acid, 4-oxo-4-(2-thiazolylamino)-, hydrazide

Cat. No.: B15185101
CAS No.: 113408-19-8
M. Wt: 214.25 g/mol
InChI Key: RYXBLICQLADFJM-UHFFFAOYSA-N
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Description

Butanoic acid, 4-oxo-4-(2-thiazolylamino)-, hydrazide is a compound that features a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, and antiviral properties

Preparation Methods

The synthesis of butanoic acid, 4-oxo-4-(2-thiazolylamino)-, hydrazide typically involves the reaction of butanoic acid derivatives with thiazole-containing compounds under specific conditions. One common method includes the reaction of ethyl 3-oxo-2-(2-arylhydrazono)butanoates with thiosemicarbazide, followed by further transformations to introduce the thiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Butanoic acid, 4-oxo-4-(2-thiazolylamino)-, hydrazide undergoes various chemical reactions, including:

Scientific Research Applications

Butanoic acid, 4-oxo-4-(2-thiazolylamino)-, hydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives with potential biological activities.

    Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors, due to its potential therapeutic properties.

    Medicine: Research is ongoing to explore its potential as an antimicrobial, antifungal, and anticancer agent.

    Industry: It is used in the development of new materials and chemical processes, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of butanoic acid, 4-oxo-4-(2-thiazolylamino)-, hydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring plays a crucial role in binding to these targets, influencing their activity and leading to the desired biological effects. The compound may also interfere with cellular pathways, such as those involved in cell proliferation and apoptosis, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Butanoic acid, 4-oxo-4-(2-thiazolylamino)-, hydrazide can be compared with other thiazole derivatives, such as:

These compounds share the thiazole ring structure but differ in their specific substituents and biological activities, highlighting the versatility and importance of thiazole derivatives in medicinal chemistry.

Properties

CAS No.

113408-19-8

Molecular Formula

C7H10N4O2S

Molecular Weight

214.25 g/mol

IUPAC Name

4-hydrazinyl-4-oxo-N-(1,3-thiazol-2-yl)butanamide

InChI

InChI=1S/C7H10N4O2S/c8-11-6(13)2-1-5(12)10-7-9-3-4-14-7/h3-4H,1-2,8H2,(H,11,13)(H,9,10,12)

InChI Key

RYXBLICQLADFJM-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)NC(=O)CCC(=O)NN

Origin of Product

United States

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